Stereospecific Potency: trans-ISRIB Exhibits 100-Fold Higher Activity than cis-ISRIB in Cellular Assays
trans-ISRIB demonstrates a 100-fold greater potency compared to its cis-isomer in inhibiting PERK-mediated signaling. This stereospecificity confirms that the trans-configuration of the cyclohexane core is essential for high-affinity binding to the eIF2B protein-protein interface [1].
| Evidence Dimension | Inhibitory potency (IC50) against PERK/eIF2α-P signaling |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | cis-ISRIB: IC50 = 600 nM |
| Quantified Difference | 120-fold difference (100-fold as reported in source) |
| Conditions | Cell-based PERK signaling inhibition assay |
Why This Matters
Procurement of the incorrect stereoisomer (cis-ISRIB) will result in negligible biological activity, rendering experiments uninterpretable and wasting research resources.
- [1] Amerigo Scientific. ISRIB (trans-isomer) Product Datasheet - Comparative cis/trans potency data. View Source
